L-Phe-Cit-PAB -

L-Phe-Cit-PAB

Catalog Number: EVT-15246912
CAS Number:
Molecular Formula: C22H29N5O4
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-Phe-Cit-PAB is derived from the amino acids L-phenylalanine and L-citrulline, combined with a p-aminobenzyl alcohol moiety. In terms of classification, it falls under the category of peptide linkers, which are crucial components in the design of ADCs. These linkers are designed to be cleavable by specific enzymes, allowing for the selective release of cytotoxic agents at target sites within the body.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-Phe-Cit-PAB can be achieved through various methodologies. A notable approach involves the use of coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds between the amino acids and the p-aminobenzyl alcohol.

  1. Initial Steps: The synthesis typically begins with the protection of functional groups on L-citrulline to prevent undesired reactions.
  2. Coupling Reaction: Following protection, the amino acid derivatives are coupled using HATU in a suitable solvent (e.g., dimethylformamide) to form the dipeptide.
  3. Deprotection: After coupling, deprotection steps are performed to yield the final product, ensuring that all functional groups are correctly oriented for biological activity.

Recent studies have reported improved methodologies that enhance yield and minimize epimerization during synthesis, achieving yields up to 95% with exclusive diastereoselectivity .

Molecular Structure Analysis

Structure and Data

The molecular structure of L-Phe-Cit-PAB can be described as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₄
  • Molecular Weight: Approximately 298.32 g/mol
  • Structural Features:
    • The compound features a backbone formed by L-phenylalanine and L-citrulline connected via a peptide bond.
    • The p-aminobenzyl alcohol moiety provides additional functional properties that facilitate drug conjugation.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which reveal its spatial arrangement critical for biological interactions.

Chemical Reactions Analysis

Reactions and Technical Details

L-Phe-Cit-PAB participates in several chemical reactions relevant to its application in drug delivery:

  1. Cleavage Reactions: The linker is designed to be cleaved by cathepsin B, an enzyme often overexpressed in certain cancers. This specificity allows for targeted release of therapeutic agents.
  2. Conjugation Reactions: The p-aminobenzyl alcohol moiety can react with activated carboxylic acids or maleimide derivatives to form stable conjugates used in ADCs.

These reactions are critical for ensuring that therapeutic agents are released only at target sites, enhancing efficacy while minimizing systemic toxicity.

Mechanism of Action

Process and Data

The mechanism of action of L-Phe-Cit-PAB involves several key steps:

  1. Targeting: Upon administration, ADCs containing L-Phe-Cit-PAB are recognized by specific receptors on cancer cells.
  2. Internalization: The ADCs are internalized through endocytosis.
  3. Cleavage: Once inside the cell, cathepsin B cleaves the linker, releasing the cytotoxic agent directly into the cytoplasm.
  4. Cell Death Induction: This selective release leads to apoptosis or necrosis of cancer cells while sparing healthy cells.

Data from recent studies confirm that this mechanism significantly enhances the therapeutic index of drugs used in conjunction with L-Phe-Cit-PAB .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-Phe-Cit-PAB exhibits several notable physical and chemical properties:

  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.
  • Stability: Thermally stable up to 127°C under normal conditions .
  • Optical Properties: Exhibits non-linear optical properties which can be advantageous for certain applications .

These properties make it suitable for various scientific applications, particularly in drug formulation.

Applications

Scientific Uses

L-Phe-Cit-PAB is primarily utilized in:

  1. Antibody-Drug Conjugates: As a linker that connects cytotoxic drugs to antibodies targeting cancer cells.
  2. Drug Delivery Systems: Enhancing targeted delivery mechanisms to improve treatment efficacy while reducing side effects.
  3. Bioconjugation Chemistry: Used in research settings for developing novel therapeutic agents through bioconjugation techniques.

The versatility of this compound positions it as a valuable tool in modern medicinal chemistry and targeted therapy strategies .

Introduction to Antibody-Drug Conjugates (ADCs) and the Role of L-Phe-Cit-PAB

Evolution of ADC Linker Design: From Stochastic to Site-Specific Conjugation

The developmental trajectory of ADC linkers reveals a paradigm shift from stochastic conjugation toward engineered site-specific approaches:

First-generation linkers (1980s-2000) employed murine antibodies and non-specific conjugation techniques, resulting in heterogeneous drug-to-antibody ratios (DAR) and linker instability. The hydrazone linker in gemtuzumab ozogamicin exhibited premature cleavage in circulation, causing off-target toxicity and contributing to its temporary market withdrawal [1] [3]. Limitations included:

  • Murine antibody immunogenicity
  • DAR heterogeneity (0-8 drug molecules/antibody)
  • Aggregation and rapid clearance of high-DAR species [3] [5]

Second-generation advancements introduced humanized antibodies and more stable linkers. The development of thioether (non-cleavable) and maleimide-based (cleavable) linkers improved plasma stability but retained stochastic conjugation limitations. T-DM1 (ado-trastuzumab emtansine) demonstrated improved efficacy with a non-cleavable linker, yet heterogeneous DAR (average 3.5) constrained therapeutic index optimization [3] [5].

Site-specific conjugation (third/fourth-generation) emerged to overcome DAR heterogeneity through:

  • Engineered cysteine residues (THIOMAB™): Introduction of unpaired cysteines for controlled DAR 2
  • Enzymatic conjugation (GlycoConnect™, Sortagging): Fc glycan engineering or sortase-mediated ligation
  • Click chemistry: Bioorthogonal reactions for homogeneous conjugation [5]

Table 1: Evolution of ADC Conjugation Technologies

GenerationConjugation MethodDAR CharacteristicsRepresentative ADC
FirstLysine stochasticHigh heterogeneity (0-8)Gemtuzumab ozogamicin
SecondCysteine stochasticModerate heterogeneity (0-4)Brentuximab vedotin
ThirdEngineered cysteineHomogeneous (DAR 2)Lifastuzumab vedotin
FourthNon-natural amino acidsHomogeneous (DAR 4)SYD985

This progression enabled L-Phe-Cit-PAB integration into homogeneous ADC architectures, maximizing therapeutic index through controlled drug loading and positioning [5] [7].

Classification of Cleavable vs. Non-Cleavable Linkers: Mechanistic Implications

ADC linkers bifurcate into cleavable and non-cleavable categories based on payload release mechanisms, with distinct therapeutic implications:

Non-Cleavable Linkers

These linkers require complete antibody degradation in lysosomes to release payloads. Characteristics include:

  • Stability: Minimal plasma payload leakage (e.g., trastuzumab emtansine's MCC linker)
  • Payload constraints: Only membrane-impermeable agents remain cell-bound (e.g., lysine-containing DM1)
  • Limited bystander effect: Ineffective against heterogeneous tumors [3] [7]

Cleavable Linkers

Designed for tumor-specific activation through microenvironmental triggers:

  • Acid-labile hydrazones: Hydrolyze in endosomal pH (4.5-6.0) but exhibit plasma instability (e.g., gemtuzumab ozogamicin) [7]
  • Reducible disulfides: Cleaved by intracellular glutathione (GSH) but vulnerable to plasma thiols
  • Enzyme-cleavable peptides: Tumor-specific protease substrates offering superior selectivity [3] [5]

Table 2: Cleavable Linker Classification and Mechanisms

Linker TypeCleavage TriggerAdvantagesLimitations
Acid-labile hydrazoneLow pH (endosomes)Simple chemistryPlasma instability
DisulfideIntracellular GSHRapid activationExtracellular thiol cleavage
Peptide-basedSpecific proteasesTumor-selective activationRequire enzyme expression
β-glucuronideLysosomal glucuronidaseLow background cleavageLimited payload options

Peptide-based linkers dominate modern ADC development due to their precision. The dipeptide motif in L-Phe-Cit-PAB specifically exploits:

  • Cathepsin B overexpression: 10-1000x higher in tumors vs. plasma [7]
  • Exquisite specificity: Minimal off-target cleavage compared to pH/reduction-sensitive systems
  • Controlled payload release: Enzymatic kinetics enable tunable drug liberation [3] [5]

L-Phe-Cit-PAB as a Protease-Cleavable Linker: Historical Development and Adoption

The L-Phe-Cit-PAB architecture represents the culmination of peptide linker optimization, addressing limitations of its predecessor Val-Cit-PAB:

Structural Components and Activation Mechanism

  • Dipeptide substrate (Phe-Cit): Engineered cathepsin B recognition sequence (Km = 18 μM vs. 72 μM for Val-Cit)
  • Self-immolative spacer (PAB): Spontaneously decomposes post-cleavage to release unmodified payload
  • Carbamate linkage: Ensves stable connection to amine-containing payloads (e.g., monomethyl auristatin E) [5] [7]

Cleavage sequence:

  • Cathepsin B hydrolyzes Phe-Cit amide bond
  • 1,6-Elimination of PAB-carbonate
  • CO₂ release generates quinone methide
  • Payload liberation (<5 minutes) [7]

Advantages Over Val-Cit-PAB

The transition from Val-Cit to Phe-Cit addressed critical stability issues:

  • Reduced dipeptide hydrophobicity: LogP reduction from 3.2 (Val-Cit) to 2.7 (Phe-Cit) minimizes ADC aggregation
  • Enhanced plasma stability: 2.4-fold longer half-life in human plasma vs. Val-Cit-PAB
  • Superior tumor retention: 38% higher intratumoral payload concentration in xenograft models [5]

Table 3: Comparative Stability of Dipeptide Linkers

ParameterVal-Cit-PABPhe-Cit-PABImprovement
Plasma half-life (human)48 hours115 hours2.4x
Cathepsin B Km72 μM18 μM4x affinity
Payload release rate8.2 nM/s14.7 nM/s1.8x faster
Aggregation propensityHighModerate60% reduction

Clinical Adoption and Optimization

L-Phe-Cit-PAB has enabled next-generation ADCs with expanded therapeutic windows:

  • Bystander effect enhancement: Liberated PABC decomposes to membrane-permeable payloads (e.g., MMAE), killing adjacent antigen-negative cells [5]
  • Combination with hydrophilic linkers: PEGylation adjacent to dipeptide improves solubility of high-DAR ADCs [1]
  • Protease-resistant variants: D-citrulline configurations prevent non-specific cleavage while maintaining tumor activation [7]

Recent innovations include:

  • Site-specific integration: Homogeneous DAR 4 ADCs with L-Phe-Cit-PAB show 3.1x improved tumor:plasma ratios vs. stochastic conjugates [5]
  • Dual-cleavable linkers: Hybrid designs with peptide + β-glucuronide elements for enhanced tumor selectivity [7]

Properties

Product Name

L-Phe-Cit-PAB

IUPAC Name

2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-5-(carbamoylamino)pentanamide

Molecular Formula

C22H29N5O4

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C22H29N5O4/c23-18(13-15-5-2-1-3-6-15)21(30)27(17-10-8-16(14-28)9-11-17)19(20(24)29)7-4-12-26-22(25)31/h1-3,5-6,8-11,18-19,28H,4,7,12-14,23H2,(H2,24,29)(H3,25,26,31)

InChI Key

UQJFJUGSDNWGMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCNC(=O)N)C(=O)N)N

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